1-Aminoindan

MAO-B MAO-A Parkinson's disease

1-Aminoindan (CAS 61949-83-5; also 2,3-dihydro-1H-inden-1-amine; MF: C9H11N; MW: 133.19) is a primary amine with a rigid bicyclic indane scaffold. It exists as a racemate or as enantiopure (R)- and (S)-isomers, and is widely available as a free base or hydrochloride salt.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 61949-83-5
Cat. No. B3427787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoindan
CAS61949-83-5
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1N
InChIInChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
InChIKeyXJEVHMGJSYVQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoindan (CAS 61949-83-5): Procurement Specifications and Identity for Rasagiline Metabolite and Chiral Building Block


1-Aminoindan (CAS 61949-83-5; also 2,3-dihydro-1H-inden-1-amine; MF: C9H11N; MW: 133.19) is a primary amine with a rigid bicyclic indane scaffold [1]. It exists as a racemate or as enantiopure (R)- and (S)-isomers, and is widely available as a free base or hydrochloride salt. In medicinal chemistry, it is the core pharmacophore of the anti-parkinsonian drug rasagiline [2] and its primary metabolite [3]. Its utility stems from its bifunctional character as both a chiral building block for N-propargyl inhibitors and a metabolite with distinct pharmacological properties relative to its parent drug.

Why 1-Aminoindan Cannot Be Interchanged with 2-Aminoindan or Rasagiline in Research and Manufacturing


Aminoindan isomers exhibit radically divergent pharmacological and metabolic profiles. 2-Aminoindan (2-AI) acts as a monoamine releaser and stimulant, with distinct abuse potential and regulatory classification [1], whereas 1-aminoindan is a non-amphetamine metabolite with neuroprotective and antiapoptotic properties [2]. Even within the 1-aminoindan series, the presence or absence of an N-propargyl moiety (as in rasagiline) dictates irreversible versus reversible MAO inhibition and alters cardiovascular liability [3]. Therefore, substituting 1-aminoindan with 2-AI or a propargylated analog for a given application introduces orthogonal pharmacological activity, invalidating experimental outcomes or regulatory compliance.

Quantitative Differentiators: 1-Aminoindan Procurement Evidence vs. Closest Comparators


MAO-B Inhibition Selectivity: Rasagiline (Propargylated) vs. 1-Aminoindan (Metabolite)

In a direct head-to-head study, rasagiline (N-propargyl-1(R)-aminoindan) and its major metabolite 1-(R)-aminoindan were compared for MAO inhibition in rat brain homogenates. Rasagiline is a potent, irreversible MAO-B inhibitor with an IC50 of 4.43 ± 0.92 nM for MAO-B and 412 ± 123 nM for MAO-A, yielding a ~93-fold selectivity for MAO-B [1]. In contrast, 1-(R)-aminoindan is a weak, reversible inhibitor of both isoforms. Its Ki values for human recombinant MAO-A and MAO-B are 1.90 µM and 17.0 µM, respectively, representing a 9-fold weaker potency for MAO-B compared to rasagiline and a reversal of isoform selectivity [2].

MAO-B MAO-A Parkinson's disease metabolism selectivity

Cardiovascular Safety Profile: Aminoindan Metabolite vs. L-Methamphetamine (Selegiline Metabolite)

In a direct comparative in vivo study in anaesthetized rats, the cardiovascular effects of the primary metabolites of two anti-parkinsonian MAO-B inhibitors were quantified. Intravenous administration of L-methamphetamine (1 mg/kg), the major metabolite of selegiline, provoked a dramatic and long-lasting depressor response, decreasing mean arterial pressure (MAP) and carotid blood flow (CBF) while increasing carotid vascular resistance (CVR). In contrast, injection of an equimolar dose of aminoindan (TVP-136; 1 mg/kg), the major metabolite of rasagiline, produced only a gradual, non-significant decrease in MAP and CBF, with no effect on CVR [1]. This demonstrates that 1-aminoindan lacks the pronounced cardiovascular liability associated with the amphetamine-like metabolite of selegiline.

Cardiovascular selegiline hypotension metabolite safety L-methamphetamine

Substrate Specificity in Cytochrome P450-Mediated Deamination: 1-Aminoindan vs. 2-Aminoindan

A direct comparative study of primary amine deamination by liver microsomes revealed a pronounced substrate selectivity between 1- and 2-aminoindan. Using rat liver microsomes, the deamination rate of 1-aminoindan was found to be much faster than that of 2-aminoindan [1]. While the study is from 1978 and provides qualitative rate comparison rather than precise kinetic constants in modern units, it establishes a fundamental difference in how cytochrome P450 enzymes process these positional isomers. 1-Aminoindan is a far better substrate for oxidative deamination, leading to the formation of 1-indanone [1].

Metabolism CYP450 deamination liver microsomes structure-metabolism relationship

Neuroprotective Efficacy: 1-(R)-Aminoindan Reverses Parkinsonian Deficits in Two Distinct Rat Models

In a study investigating the neuroprotective properties of the metabolite, 1-(R)-aminoindan was tested in two established rat models of Parkinson's disease. The compound significantly reversed behavioral asymmetry and restored striatal catecholamine levels in both the 6-hydroxydopamine (6-OHDA)- and lactacystin (proteasomal inhibitor)-induced nigrostriatal degeneration models [1]. Furthermore, 1-(R)-aminoindan significantly protected neurons from hydrogen peroxide-induced oxidative stress in vitro [1]. While the study does not provide a direct head-to-head comparison with a control compound under identical conditions, it establishes a class-level inference that 1-(R)-aminoindan possesses intrinsic neuroprotective activity independent of its parent drug, rasagiline, which is a key differentiator from a simple, inactive metabolite.

Neuroprotection 6-OHDA lactacystin Parkinson's disease model behavioral asymmetry

Dopamine Release Enhancement: 1-Aminoindan Augments Striatal Dopamine in an Animal Model

In a study using an animal model of Parkinson's disease, 1-aminoindan, the main metabolite of rasagiline, was shown to enhance dopamine release and provide symptomatic benefit [1]. While the study abstract does not provide a direct comparator, the effect is distinct from that of its parent compound, rasagiline, which primarily acts via MAO-B inhibition rather than direct dopamine release. This provides class-level evidence that 1-aminoindan possesses a unique pharmacological profile that may contribute to the clinical effects of rasagiline therapy, differentiating it from other aminoindan isomers that act as stimulants or releasers of other monoamines.

Dopamine release Parkinson's disease symptomatic benefit striatum MPTP

Procurement-Driven Application Scenarios for 1-Aminoindan (CAS 61949-83-5)


As a Certified Reference Standard for Rasagiline Metabolite Quantification

1-Aminoindan is the primary cytochrome P450-mediated metabolite of rasagiline. Accurate quantification of this metabolite in plasma is essential for clinical pharmacokinetic studies of rasagiline and for therapeutic drug monitoring. Validated LC-MS/MS methods have been developed for simultaneous determination of rasagiline and 1-aminoindan in human plasma [1]. Procurement of high-purity (≥98%) 1-aminoindan is mandatory as a certified reference standard for calibrating these assays, ensuring reliable measurement of systemic exposure and metabolic conversion.

As a Chiral Building Block for the Synthesis of MAO-B Inhibitors and CNS Drug Candidates

The 1-aminoindan scaffold is the core pharmacophore for a class of potent, selective, and irreversible MAO-B inhibitors, including the FDA-approved drug rasagiline. Optically pure (R)-1-aminoindan is a critical intermediate in the synthesis of rasagiline and its analogues [1]. The ability to derivatize the primary amine (e.g., with a propargyl group) while maintaining stereochemical integrity is a key synthetic requirement. Procurement of enantiopure 1-aminoindan (R or S) is essential for manufacturing drug substance or for medicinal chemistry campaigns aimed at developing next-generation CNS therapeutics [2].

As a Research Tool to Dissect Neuroprotective Mechanisms Independent of MAO-B Inhibition

Rasagiline's clinical benefit is thought to arise from both its MAO-B inhibitory activity and its intrinsic neuroprotective properties. 1-Aminoindan, being a very weak MAO-B inhibitor (Ki ~17 µM) but retaining neuroprotective activity in cell and animal models, serves as an ideal tool compound to study these MAO-B-independent mechanisms [1]. For example, it has been used to demonstrate protection against serum-deprivation-induced apoptosis, effects on Bcl-2 family proteins, and reversal of behavioral deficits in 6-OHDA lesioned rats [2][3]. Procuring 1-aminoindan allows researchers to delineate the contribution of the parent drug's metabolite to overall efficacy and to explore novel neuroprotective pathways.

As a Negative Control or Comparator in Monoamine Oxidase Assays

Due to its weak and non-selective MAO inhibition profile, 1-aminoindan is a valuable tool as a negative control or a low-potency comparator in MAO-A and MAO-B enzymatic assays. When screening novel MAO inhibitors, 1-aminoindan can serve as a baseline to define a threshold for weak inhibition, contrasting sharply with potent, irreversible inhibitors like rasagiline (IC50 ~4 nM) [1]. This application ensures that observed activity in a test compound is genuinely significant and not an artifact of the assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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